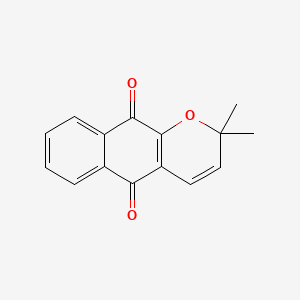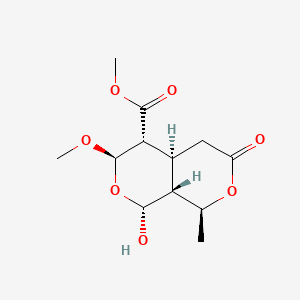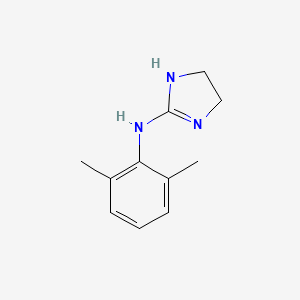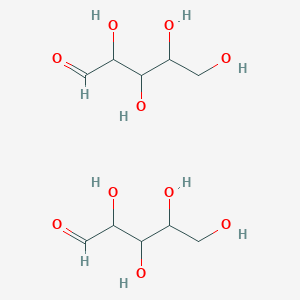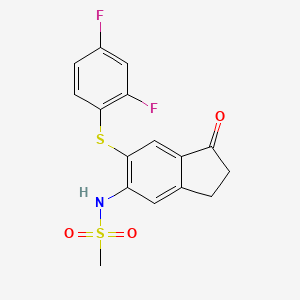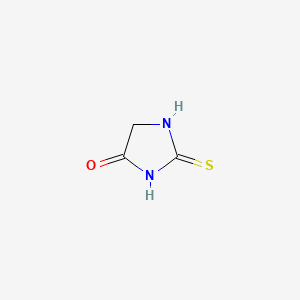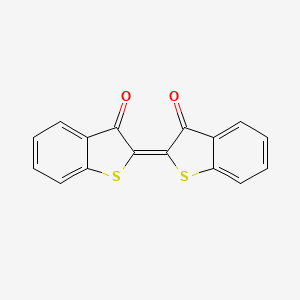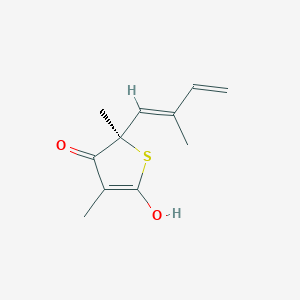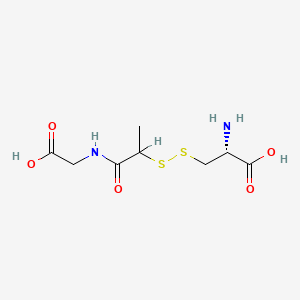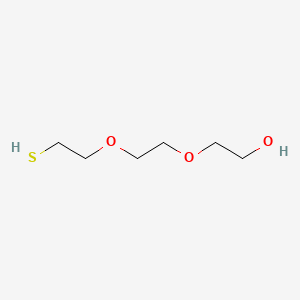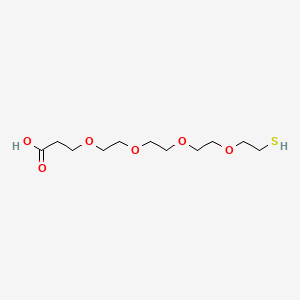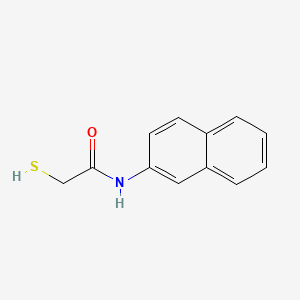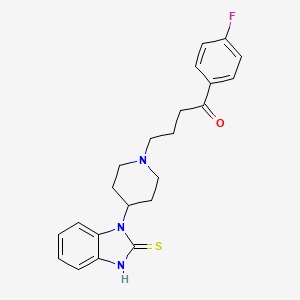
Timiperone
Vue d'ensemble
Description
Timiperone, commercialisé sous le nom de marque Tolopelon, est un antipsychotique typique de la classe des butyrophénones. Il est principalement commercialisé au Japon pour le traitement de la schizophrénie. La this compound est chimiquement similaire au benpéridol, mais présente un groupe thiourée au lieu d'un groupe urée. Il agit comme un antagoniste des récepteurs de la dopamine D2 et de la sérotonine 5-HT2A .
Applications De Recherche Scientifique
Timiperone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of butyrophenone derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in pharmacological research.
Mécanisme D'action
Target of Action
Timiperone, a typical antipsychotic of the butyrophenone class, primarily targets the D2 and 5-HT2A receptors . These receptors are crucial in the regulation of neurotransmission, with the D2 receptor playing a key role in the dopaminergic system and the 5-HT2A receptor involved in the serotonergic system . This compound has a five-eight-times higher affinity to dopamine receptors and a 15-times higher affinity to serotonin receptors than haloperidol .
Mode of Action
This compound acts as an antagonist for its primary targets, the D2 and 5-HT2A receptors . As an antagonist, it binds to these receptors and blocks their activity, thereby reducing the excessive dopaminergic and serotonergic activity . This antagonistic action helps alleviate symptoms of psychosis such as hallucinations, delusions, and thought disorders .
Biochemical Pathways
For instance, blocking D2 receptors can reduce the excessive dopaminergic activity, which is often associated with psychotic disorders . Similarly, antagonism of 5-HT2A receptors can modulate serotonergic signaling, which is implicated in mood regulation and other cognitive functions .
Pharmacokinetics
It is known that this compound undergoes liver metabolism
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmission. By blocking D2 and 5-HT2A receptors, this compound can reduce excessive neurotransmitter activity, thereby helping to restore balance in the brain’s neurotransmitter systems . This can alleviate symptoms of psychosis and other related disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individual differences in liver metabolism can affect the drug’s pharmacokinetics and hence its therapeutic effects . Additionally, factors such as age, sex, genetic variations, and co-administration with other drugs can also influence the drug’s action and efficacy.
Analyse Biochimique
Biochemical Properties
Timiperone acts as an antagonist for the D2 and 5-HT2A receptors . It has a strong affinity for cerebral dopamine D2 receptor . It also has antipsychotic activity and inhibits stereotyped behaviour .
Cellular Effects
This compound has been found to have a potent antipsychotic activity, which is comparable to other butyrophenones such as haloperidol . It has a higher affinity to dopamine receptors and a higher affinity to serotonin receptors than haloperidol .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on D2 and 5-HT2A receptors . It has been found to display notable affinity, efficiency, and specificity towards the binding pocket of SIRT1 , a critical protein involved in various cellular processes and disease pathways .
Temporal Effects in Laboratory Settings
The limit of detection of this compound in human whole blood was found to be 1 ng/mL with a quantitation range of 2–100 ng/mL using 20 μL each of whole blood . The method developed was successfully applied to the determination of this compound in whole blood obtained from a deceased subject that had a history of this compound treatment .
Metabolic Pathways
This compound is metabolized in rats through N-dealkylation and reduction of the butyrophenone side chain to produce three types of metabolites . None of the metabolites exhibit pharmacological activity, and it is considered that the unchanged drug exerts an antipsychotic effect .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its antagonistic action on D2 and 5-HT2A receptors , it can be inferred that this compound likely localizes to areas in the cell where these receptors are present
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la timiperone implique plusieurs étapes, commençant par la préparation de la structure de base du benzimidazole. Les étapes clés incluent :
Formation du noyau benzimidazole : Réaction de l'o-phénylènediamine avec le disulfure de carbone en présence d'une base pour former le 2-mercaptobenzimidazole.
Substitution de la pipéridine : Introduction d'un cycle pipéridine par substitution nucléophile.
Addition de la butanone fluorophényle : La dernière étape implique l'addition d'un groupe 4-fluorophényl butanone au cycle pipéridine.
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés. Les conditions de réaction sont soigneusement contrôlées pour maintenir l'intégrité du composé et minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
La timiperone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thiourée en groupe thiol.
Substitution : Les réactions de substitution nucléophile peuvent modifier le cycle pipéridine ou le groupe fluorophényle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés thiols.
Substitution : Dérivés modifiés de la pipéridine ou du fluorophényle.
Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des dérivés des butyrophénones.
Biologie : Investigé pour ses effets sur les systèmes neurotransmetteurs, en particulier les voies de la dopamine et de la sérotonine.
Médecine : Principalement utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques.
Mécanisme d'action
La this compound exerce ses effets en antagonisant les récepteurs de la dopamine D2 et de la sérotonine 5-HT2A. Cet antagonisme conduit à une diminution de l'activité de la dopamine et de la sérotonine dans le cerveau, ce qui contribue à soulager les symptômes de la schizophrénie tels que les hallucinations et les délires. Les cibles moléculaires comprennent les récepteurs D2 de la voie mésolimbique et les récepteurs 5-HT2A du cortex préfrontal .
Comparaison Avec Des Composés Similaires
La timiperone est comparée à d'autres dérivés des butyrophénones tels que :
Halopéridol : Structure similaire, mais sans le groupe thiourée.
Benpéridol : Chimiquement similaire, mais contient un groupe urée au lieu d'un groupe thiourée.
L'originalité de la this compound réside dans son groupe thiourée, qui contribue à son profil pharmacologique distinct et à ses effets secondaires réduits par rapport aux autres dérivés des butyrophénones .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQKLWVKKFPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023673 | |
| Record name | Timiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57648-21-2 | |
| Record name | Timiperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timiperone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Timiperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMIPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626DQ7N19L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


